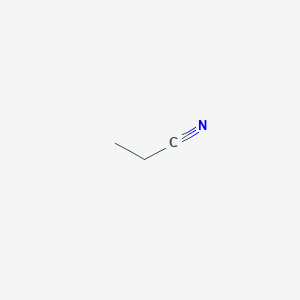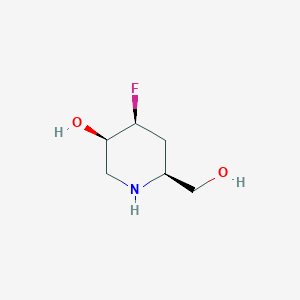
(N,N,3-tridemethyl) Sibutramine Hydrocholride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N,N,3-tridemethyl) Sibutramine Hydrochloride is a chemical compound known for its role as an analogue of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. This compound is primarily used in biochemical research, particularly in the study of neurotransmission and energy expenditure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N,N,3-tridemethyl) Sibutramine Hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of cyclobutylamine and 4-chlorobenzyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of (N,N,3-tridemethyl) Sibutramine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(N,N,3-tridemethyl) Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
(N,N,3-tridemethyl) Sibutramine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of neurotransmission and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and can influence various physiological processes, including appetite regulation and energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
Sibutramine: A well-known serotonin and noradrenaline reuptake inhibitor used in the treatment of obesity.
Fluoxetine: Another serotonin reuptake inhibitor, commonly used as an antidepressant.
Venlafaxine: A serotonin and noradrenaline reuptake inhibitor used to treat depression and anxiety disorders.
Uniqueness
(N,N,3-tridemethyl) Sibutramine Hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogues. These differences can influence its efficacy and safety profile in various applications .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-4-13(16)14(9-3-10-14)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLYUKGOQRCANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)








![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)


